molecular formula C11H18N4O2 B6426454 4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 2322189-52-4

4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No. B6426454
CAS RN: 2322189-52-4
M. Wt: 238.29 g/mol
InChI Key: JZVIZOSBCLTXNC-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine, also known as MMPT, is a synthetic compound which has recently gained attention as a potential therapeutic agent due to its unique chemical structure and biological activity. MMPT is a heterocyclic compound composed of two nitrogen atoms, two oxygen atoms, and a methyl group attached to a piperidine ring. It has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a tool to study the effects of drugs on the central nervous system, as well as to investigate the role of certain enzymes in the body. In addition, this compound has been used in cancer research to investigate the effects of certain drugs on tumor cells.

Mechanism of Action

The exact mechanism of action of 4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is not yet fully understood. However, it is believed that this compound binds to certain receptors in the central nervous system, which then triggers a cascade of biochemical reactions. This cascade of reactions is believed to be responsible for the effects of this compound on the body.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been found to have antidepressant and anxiolytic effects, as well as to reduce inflammation and pain. In addition, this compound has been found to have anti-cancer and anti-inflammatory effects in cell cultures.

Advantages and Limitations for Lab Experiments

4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is a relatively simple compound to synthesize and is suitable for laboratory-scale synthesis. However, due to its complex structure, it is difficult to isolate and purify pure this compound. In addition, this compound is a relatively new compound and there is still much to be learned about its effects and potential applications.

Future Directions

4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine has potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to understand the exact mechanism of action of this compound and to develop potential therapeutic agents based on this compound. Additionally, further research is needed to explore the potential of this compound as an anti-cancer agent, as well as its potential applications in the treatment of other diseases. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.

Synthesis Methods

4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine can be synthesized through a multi-step process involving the reaction of 4-methoxymethyl-1-methyl-1H-1,2,3-triazole-4-carbonyl chloride with piperidine. The reaction is catalyzed by a strong acid such as hydrochloric acid, and the resulting product is purified by recrystallization. The process is relatively simple and is suitable for laboratory-scale synthesis of this compound.

properties

IUPAC Name

[4-(methoxymethyl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-14-7-10(12-13-14)11(16)15-5-3-9(4-6-15)8-17-2/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVIZOSBCLTXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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